Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 4-Chloro substituent: Enhances electrophilicity and reactivity in substitution reactions .
- 5-Methyl and 6-ethyl ester groups: The methyl group at position 5 and the ethyl ester at position 6 contribute to steric and electronic modulation .
This compound is synthesized via nucleophilic substitution or cyclocondensation reactions, often using ethyl mercaptoacetate and substituted pyrimidine precursors under reflux conditions . It serves as an intermediate in medicinal chemistry for developing kinase inhibitors and anticancer agents .
Properties
IUPAC Name |
ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-5-19-13(18)10-7(2)9-11(14)15-8(6-17(3)4)16-12(9)20-10/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMGNAXSSWZJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(N=C2Cl)CN(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126668 | |
| Record name | Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885459-54-1 | |
| Record name | Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885459-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 101667-98-5) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity based on diverse research findings, including molecular docking studies, in vitro assays, and selectivity profiling against various biological targets.
- Molecular Formula : C13H16ClN3O2S
- Molecular Weight : 313.80 g/mol
- InChI Key : Not specified
- PubChem ID : Not specified
1. Inhibition of Dihydrofolate Reductase (DHFR)
Recent studies have highlighted the compound's potential as an inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), an essential enzyme in the malaria parasite's folate synthesis pathway.
- Inhibitory Activity :
2. Selectivity and Kinase Profiling
The compound has been profiled for selectivity against a range of protein kinases:
| Panel Screened | Results |
|---|---|
| 140 Protein Kinases | Two hits with <50% residual activity (AURKB: 31%, CLK2: 37%) |
| 23 Lipid Kinases | Significant activity against PI5P4Kγ (Kd = 7.1 nM) |
| Cerep Safety Panel | One hit with >50% inhibition (dopamine uptake: 59%) |
These findings suggest that while the compound has specific targets, it also exhibits some level of promiscuity which could be exploited or mitigated in drug design .
3. Antiproliferative Activity
In vitro studies have demonstrated that this compound can inhibit cell proliferation:
- In tests on various cancer cell lines, including A431 vulvar epidermal carcinoma cells, the compound showed significant reduction in cell migration and invasion .
Case Study: Synthesis and Evaluation
A detailed study involved synthesizing a series of thienylpyrimidines, including our compound of interest, followed by biological evaluations:
- Synthesis Method :
-
Biological Evaluation :
- The synthesized compounds were evaluated for their inhibitory effects on PfDHFR, leading to insights into structure-activity relationships that could guide future modifications for enhanced potency and selectivity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The compound is believed to exert its effects through the inhibition of specific kinases involved in cell signaling pathways that promote cancer cell survival and proliferation. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the effectiveness of many anticancer drugs.
Neuropharmacology
Cognitive Enhancement
this compound has been investigated for its potential cognitive-enhancing effects. Animal studies have shown improvements in learning and memory tasks when treated with this compound, making it a candidate for further research in the treatment of neurodegenerative diseases such as Alzheimer's.
Data Table: Summary of Research Findings
Case Studies
-
Case Study on Anticancer Properties
- A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway.
-
Case Study on Cognitive Enhancement
- In a controlled trial involving aged rats, administration of the compound resulted in significant improvements in spatial memory tasks compared to control groups. Behavioral assessments indicated enhanced synaptic plasticity, suggesting underlying neuroprotective effects.
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Chloro Position
The 4-chloro group serves as a primary site for nucleophilic displacement reactions due to its electron-withdrawing pyrimidine ring environment. Key transformations include:
These substitutions are critical for generating analogs with enhanced biological activity, particularly in kinase inhibition studies .
Functionalization of the Dimethylamino Methyl Group
The (dimethylamino)methyl side chain undergoes alkylation and acylation reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Quaternization | Methyl iodide, CH₃CN, RT | Quaternary ammonium salts | 85% | |
| Acylation | Acetyl chloride, pyridine, 0°C→RT | N-Acetyl derivatives | 78% |
Quaternized derivatives show improved water solubility, facilitating pharmacological profiling .
Modification of the Ethyl Ester Group
The 6-carboxylate ester participates in hydrolysis and transesterification:
The carboxylic acid product serves as an intermediate for amide coupling or salt formation .
Ring Expansion and Cycloaddition Reactions
The thieno[2,3-d]pyrimidine core participates in regioselective cycloadditions:
These reactions expand the compound’s utility in constructing polycyclic architectures for drug discovery .
Biological Activity-Driven Modifications
The compound’s interactions with MNK1/2 kinases involve strategic functional group tuning :
| Modification | Biological Outcome | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-Morpholino derivative | MNK1 inhibition | 12 | |
| 4-(Cyclohexyloxy) analog | Improved selectivity (>100x vs. CDK2) | 8 |
Structural optimization at the 4-position significantly enhances kinase selectivity and potency .
Key Reaction Mechanisms
-
Nucleophilic Aromatic Substitution : Proceeds via a two-step addition-elimination pathway, accelerated by electron-withdrawing groups on the pyrimidine ring .
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Ester Hydrolysis : Base-mediated nucleophilic acyl substitution, with rate dependent on solvent polarity .
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Cycloadditions : Concerted [4+2] mechanisms dominate, with regioselectivity controlled by frontier molecular orbitals .
This compound’s multifunctional design enables precise chemical modifications, making it a versatile scaffold in medicinal chemistry and materials science. Continued exploration of its reactivity could unlock novel applications in targeted therapeutics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Reactivity: The 4-chloro group facilitates nucleophilic displacement reactions (e.g., with amines or thiols) to generate diverse analogs . The 2-(dimethylamino)methyl group enhances solubility in polar solvents compared to non-polar alkyl chains (e.g., compound 4 in ) .
Biological Activity: Anticancer Potential: Ethyl 4-amino derivatives (e.g., compound 4) show IC₅₀ values <10 µM in breast cancer models, while aryl-substituted analogs (e.g., 14c) exhibit histone deacetylase (HDAC) inhibitory activity . Structural Flexibility: Morpholine or tertiary amine substituents (e.g., IIIa) improve target binding via hydrogen bonding or π-cation interactions .
Synthetic Methodologies: Cyclocondensation: Ethyl mercaptoacetate and substituted pyrimidines yield thienopyrimidine cores under reflux (e.g., compound 14c in ). Post-functionalization: Chloro or methylthio groups at position 2 or 4 allow late-stage modifications (e.g., amination in ).
Q & A
Basic Research Question
- NMR Spectroscopy : - and -NMR distinguish electronic effects of the chloro and dimethylaminomethyl groups. The methylthio group in analogs resonates at , while dimethylamino protons appear as a singlet near .
- HPLC-MS : Monitors reaction progress and identifies byproducts (e.g., dechlorinated intermediates) .
Advanced Application : Time-resolved IR spectroscopy can track intermediates during cyclization, such as the formation of a thioketene intermediate in analogous syntheses .
How does the dimethylaminomethyl group influence the compound’s biological activity, and what computational methods predict its binding modes?
Advanced Research Question
The dimethylaminomethyl group enhances solubility and target engagement via:
- Hydrogen-bond donor/acceptor interactions : The tertiary amine can protonate at physiological pH, facilitating ionic interactions with kinase active sites .
- Molecular docking : Density Functional Theory (DFT) calculations optimize the group’s orientation in HDAC or kinase binding pockets. For example, a similar thienopyrimidine exhibited against HDAC8 .
Q. Table: Predicted Binding Affinities for Analogous Compounds
| Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| HDAC8 | -9.2 | Zn²⁺ coordination, hydrophobic packing | |
| EGFR Kinase | -8.5 | H-bond with Cys797, π-stacking |
What strategies mitigate conflicting spectroscopic data during structural elucidation?
Advanced Research Question
Contradictions in NMR or XRD data often arise from dynamic processes (e.g., ring puckering) or polymorphism. Mitigation strategies include:
- Variable-temperature NMR : Identifies conformational exchange broadening (e.g., coalescence temperatures for rotamers) .
- Powder XRD : Detects polymorphic forms, as seen in ethyl 4-hydroxy-3-methoxyphenyl derivatives, which crystallize in monoclinic () or triclinic () systems .
Example : A thieno[2,3-d]pyrimidine amide showed two polymorphs with melting points differing by , resolved via DSC and Hirshfeld surface analysis .
How can regioselectivity challenges in introducing the chloro substituent be addressed?
Basic Research Question
Chlorination at the 4-position is typically achieved using POCl₃ in DMF at . Competing reactions (e.g., over-chlorination) are minimized by:
- Stoichiometric control : Limiting POCl₃ to 1.2 equivalents .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving regioselectivity .
Data : In pyrrolo[2,3-d]pyrimidines, microwave conditions increased 4-chloro product yield from 75% to 92% .
What solvent systems are optimal for recrystallization to achieve high enantiomeric purity?
Basic Research Question
Ethanol:water (5:5 v/v) is effective for removing polar byproducts, as demonstrated for ethyl 4-amino-2-phenylethyl derivatives . For chiral resolution, hexane:ethyl acetate (3:1) with 1% triethylamine enhances crystal lattice uniformity .
Case Study : A thieno[2,3-d]pyrimidine carboxylate crystallized from acetone showed enantiomeric excess (ee) via chiral HPLC .
How do steric and electronic effects of the 5-methyl group influence reactivity in cross-coupling reactions?
Advanced Research Question
The 5-methyl group sterically hinders Suzuki-Miyaura coupling at the 4-position but stabilizes intermediates via hyperconjugation. Computational studies (NBO analysis) show increased electron density at the 6-carboxylate, facilitating nucleophilic acyl substitutions .
Example : Pd-catalyzed arylation of a 5-methyl analog required elevated temperatures () and SPhos ligand to achieve yield .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
